1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and other areas requiring targeted biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H20ClN5OS and a molecular weight of 373.91 g/mol. The presence of the azepane ring and the triazolo-pyridazine moiety contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀ClN₅OS |
Molecular Weight | 373.91 g/mol |
CAS Number | 878054-93-4 |
The biological activity of this compound primarily involves inhibition of specific kinases associated with cancer progression. The compound has been shown to exert cytotoxic effects on various cancer cell lines by targeting the c-Met kinase pathway.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines using the MTT assay. The results indicated significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.
Mechanistic Insights
The mechanism of action has been linked to the compound's ability to bind effectively to the ATP-binding site of c-Met kinase, thereby inhibiting its activity and leading to reduced cell proliferation and increased apoptosis in sensitive cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Modifications in the triazolo-pyridazine structure have been explored to enhance potency and selectivity for c-Met inhibition:
- Substituent Variations : Different halogen substitutions on the phenyl ring have shown varying impacts on cytotoxicity.
- Ring Modifications : Altering the azepane structure can influence binding affinity and selectivity for target kinases.
Case Study 1: Efficacy in Lung Cancer Models
A study investigated the effects of this compound in A549 xenograft models. Administration resulted in significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in lung cancer treatment.
Case Study 2: Combination Therapies
Research has also explored the efficacy of combining this compound with other chemotherapeutics. Preliminary results indicate enhanced cytotoxicity when used in conjunction with standard treatments, suggesting potential for combination therapy strategies.
属性
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-15-7-5-14(6-8-15)19-22-21-16-9-10-17(23-25(16)19)27-13-18(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBXIPBQFPUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。